molecular formula C9H5FOS B8567221 4-Fluorobenzo[b]thiophene-5-carbaldehyde

4-Fluorobenzo[b]thiophene-5-carbaldehyde

Cat. No.: B8567221
M. Wt: 180.20 g/mol
InChI Key: JENUHQDFCAHBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzo[b]thiophene-5-carbaldehyde is a fluorinated aromatic heterocyclic compound featuring a benzothiophene core substituted with a fluorine atom at the 4-position and an aldehyde group at the 5-position. Applications may span pharmaceuticals, agrochemicals, and materials science, particularly in organic electronics due to the benzothiophene moiety’s π-conjugated system .

Properties

Molecular Formula

C9H5FOS

Molecular Weight

180.20 g/mol

IUPAC Name

4-fluoro-1-benzothiophene-5-carbaldehyde

InChI

InChI=1S/C9H5FOS/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-5H

InChI Key

JENUHQDFCAHBSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C(=C1C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Position Key Applications/Properties References
This compound C₉H₅FOS 180.20 (calculated) 4-F, 5-CHO Pharmaceuticals, organic electronics Inferred
4-Bromobenzo[b]thiophene-5-carbaldehyde C₉H₅BrOS 241.11 4-Br, 5-CHO Polymer synthesis, industrial use
1-Benzothiophene-5-carbaldehyde C₉H₆OS 162.21 5-CHO Precursor for heterocyclic compounds
2-(4-Fluorophenyl)thiazole-5-carbaldehyde C₁₀H₇FNOS 208.23 4-F (Ph), 5-CHO Antimicrobial agents
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde C₁₂H₁₀O₂S 218.27 4-OCH₃ (Ph), 2-CHO Organic electronics

Research Findings and Implications

  • Synthetic Routes : Fluorinated benzothiophenes may be synthesized via halogen-exchange reactions from bromo analogs or direct fluorination. McMurry coupling and Wittig reactions are viable for aldehyde introduction .
  • Electronic Effects : Fluorine’s electronegativity increases the aldehyde’s electrophilicity, favoring nucleophilic additions (e.g., hydrazine condensations for hydrazone formation) compared to bromine or methoxy analogs .
  • Crystallography and Solubility : Fluorine’s small atomic radius may improve crystal packing efficiency, as seen in Hirshfeld surface analyses of fluorinated co-crystals . However, solubility remains a challenge, requiring specialized solvents or derivatization .

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